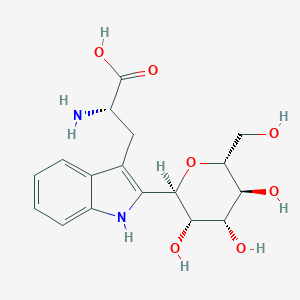

2-(alpha-D-Mannopyranosyl)-L-tryptophan

Description

Definition and Structural Uniqueness of C-Glycosidic Linkages in Amino Acids

A glycosidic bond is a covalent bond that links a carbohydrate molecule to another group. fiveable.mepearson.com While N-glycosidic (linking to nitrogen) and O-glycosidic (linking to oxygen) bonds are common in glycoproteins, the C-glycosidic bond is a rarer and more stable type of linkage. fiveable.menih.gov

The defining feature of 2-(alpha-D-Mannopyranosyl)-L-tryptophan is its C-glycosidic bond, a direct carbon-carbon linkage. uzh.chptbioch.edu.pl Specifically, the anomeric carbon (C1) of an α-D-mannopyranose molecule is covalently bonded to the C2 carbon of the indole (B1671886) ring of an L-tryptophan residue. nih.govprotpi.ch This C-C bond is significantly more resistant to hydrolysis compared to the more prevalent N- and O-glycosidic bonds found in other glycoproteins. researchgate.netwikipedia.org This stability makes C-glycosylated proteins less susceptible to enzymatic degradation. researchgate.net

The C-mannosylation typically occurs on the first tryptophan residue in a specific consensus sequence: Trp-Xxx-Xxx-Trp (W-x-x-W), where 'Xxx' can be any amino acid. uzh.chprotpi.choup.com

Table 1: Comparison of Glycosidic Bonds in Proteins

| Bond Type | Linkage Atoms | Stability | Example in Proteins |

|---|---|---|---|

| N-Glycosidic | Carbon-Nitrogen | Less stable | Asparagine-linked glycans |

| O-Glycosidic | Carbon-Oxygen | Less stable | Serine/Threonine-linked glycans |

| C-Glycosidic | Carbon-Carbon | More stable | Tryptophan-linked mannose |

Historical Context of C-Mannosylation Discovery and Initial Characterization

The discovery of C-mannosylation is a relatively recent event in the field of biochemistry. In 1994, Jan Hofsteenge and his colleagues first identified this novel post-translational modification while studying human ribonuclease 2 (RNase 2) isolated from urine. uzh.choup.commdpi.com They observed a hexose (B10828440) residue attached to a tryptophan residue, a previously unknown linkage in proteins. nih.gov

Further characterization revealed that the attached sugar was mannose and that it was linked via a C-C bond to the tryptophan. uzh.ch Subsequent research established the specific recognition sequence, W-x-x-W, required for the modification. uzh.ch It was also determined that the enzymatic process occurs within the endoplasmic reticulum, utilizing dolichyl-phosphate mannose (Dol-P-Man) as the mannose donor, transferred by a C-mannosyltransferase. ptbioch.edu.plmdpi.comresearchgate.net The monomeric form of C-mannosyl tryptophan was also identified in human urine and blood. nih.gov

Initial research focused on identifying other proteins that undergo this modification. Proteins containing thrombospondin type 1 repeats (TSRs), such as complement proteins and thrombospondins themselves, were found to be common substrates for C-mannosylation. uzh.chptbioch.edu.pl

Table 2: Key Milestones in the Discovery of C-Mannosylation

| Year | Discovery | Key Researcher(s) | Significance |

|---|---|---|---|

| 1994 | First identification of C-mannosyl tryptophan in human RNase 2. uzh.choup.com | Jan Hofsteenge et al. | Established the existence of a novel C-glycosidic linkage in proteins. |

| Post-1994 | Identification of the W-x-x-W consensus sequence. uzh.ch | Jan Hofsteenge et al. | Provided a predictive motif for identifying potential C-mannosylation sites. |

| Late 1990s | Determination of the mannose donor (Dol-P-Man) and cellular location (ER). ptbioch.edu.pl | Research Community | Elucidated the biosynthetic pathway of C-mannosylation. |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-[2-[(2R,3S,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1H-indol-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O7/c18-9(17(24)25)5-8-7-3-1-2-4-10(7)19-12(8)16-15(23)14(22)13(21)11(6-20)26-16/h1-4,9,11,13-16,19-23H,5-6,18H2,(H,24,25)/t9-,11+,13+,14-,15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPXSBHKDEPPWIX-RAYCSJGISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3C(C(C(C(O3)CO)O)O)O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=C(N2)[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180509-18-6 | |

| Record name | Tryptophan 2-C-mannoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240296 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Enzymology of C Mannosylation

Mechanism of Post-Translational C-Mannosylation of Tryptophan

C-mannosylation is a distinct form of protein glycosylation where an α-mannose is attached to the C2 carbon of the indole (B1671886) ring of a tryptophan residue. researchgate.net This process occurs in the endoplasmic reticulum and involves the enzymatic transfer of a mannose moiety to specific tryptophan residues within a polypeptide chain. nih.govnih.gov The formation of this C-C bond is a key feature that differentiates C-mannosylation from the more common N- and O-linked glycosylation, which involve carbon-nitrogen and carbon-oxygen bonds, respectively. researchgate.net

The reaction is catalyzed by a family of enzymes known as C-mannosyltransferases. researchgate.net These enzymes recognize specific consensus sequences on the target protein and facilitate the transfer of mannose from a lipid-linked sugar donor. researchgate.netresearchgate.net This post-translational modification is crucial for the proper folding, sorting, and secretion of a variety of proteins. nih.govresearchgate.net

C-Mannosyltransferase Enzyme Family (DPY19) Activities

The enzymes responsible for C-mannosylation belong to the DPY19 family of C-mannosyltransferases. nih.govresearchgate.net In mammals, this family includes four known homologs: DPY19L1, DPY19L2, DPY19L3, and DPY19L4. researchgate.net These enzymes are integral membrane proteins located in the endoplasmic reticulum. nih.gov While DPY19 was first identified in Caenorhabditis elegans, its homologs in mammals have been shown to possess C-mannosyltransferase activity. researchgate.netelsevierpure.com

The activity of these enzymes is not redundant; they exhibit distinct substrate specificities. protpi.ch For instance, DPY19L1 and DPY19L3 have been confirmed as active C-mannosyltransferases in mammals, each targeting specific tryptophan residues within substrate proteins. researchgate.netprotpi.ch

Specificity for Alpha-Mannose Transfer

The DPY19 family of enzymes specifically transfers α-mannose to tryptophan residues. researchgate.netnih.govprotpi.ch The mannose is transferred in its alpha anomeric configuration, resulting in the formation of 2-(alpha-D-Mannopyranosyl)-L-tryptophan. researchgate.net This stereospecificity is a critical aspect of the enzymatic reaction and is essential for the subsequent biological functions of the C-mannosylated proteins.

Acceptor Substrate Specificity and Recognition Motifs

C-mannosyltransferases recognize and act upon specific amino acid sequences, known as recognition motifs, within the target proteins.

The primary recognition motif for C-mannosylation is Trp-x-x-Trp (W-x-x-W), where 'x' can be any amino acid. researchgate.netnih.govprotpi.ch The mannosylation event occurs on the first tryptophan residue of this motif. researchgate.netnih.gov In some cases, the second tryptophan at position +3 can be replaced by a cysteine (C), leading to a W-x-x-C motif that is also recognized by the enzymes. nih.govresearchgate.net The presence of this motif is a strong indicator that a protein may undergo C-mannosylation. researchgate.net However, replacing the second tryptophan with other amino acids can significantly reduce or completely prevent the modification. mdpi.com

While the 'x' in the W-x-x-W/C motif can be any amino acid, there are certain preferences that can influence the efficiency of C-mannosylation. Studies have indicated a preference for small and/or polar residues such as serine, alanine (B10760859), glycine, and threonine at the +1 position. At the +3 position, tryptophan and cysteine are the most widely accepted residues. The substitution of the tryptophan at position +3 with phenylalanine is tolerated, but its replacement with alanine abolishes C-mannosylation. The specific amino acids at these positions can modulate the recognition by and activity of the different DPY19 paralogs. researchgate.net

The following table summarizes the acceptor substrate specificity:

| Position | Amino Acid Preference |

| 0 | Tryptophan (W) - Site of mannosylation |

| +1 | Small/polar residues (e.g., Ser, Ala, Gly, Thr) are preferred |

| +2 | Any amino acid |

| +3 | Tryptophan (W) or Cysteine (C) are widely accepted; Phenylalanine (F) is tolerated |

Role of Dolichyl Phosphate (B84403) Mannose as a Glycosyl Donor

The mannose that is transferred to the tryptophan residue is not in a free form. Instead, it is activated by being linked to a lipid carrier molecule called dolichyl phosphate. The resulting molecule, dolichyl phosphate mannose (Dol-P-Man), serves as the glycosyl donor in the C-mannosylation reaction. researchgate.netmdpi.com Dol-P-Man is synthesized in the endoplasmic reticulum from GDP-mannose and dolichol-phosphate. researchgate.net The use of Dol-P-Man as the mannose donor is a common feature in several glycosylation pathways that occur within the endoplasmic reticulum. researchgate.netmdpi.com

Intracellular Localization of C-Mannosylation Enzymes

The biosynthesis of C-mannosylated proteins is a post-translational modification that occurs within the secretory pathway. oup.com The enzymes responsible for attaching an α-mannose to specific tryptophan residues, known as C-mannosyltransferases, are primarily located in the endoplasmic reticulum (ER). uzh.chmdpi.comnih.govresearchgate.net This localization is strongly supported by the identification of the mannose donor substrate as Dolichol-phosphate-mannose (Dol-P-Man), a lipid-linked sugar that is synthesized on the cytosolic face of the ER and subsequently flipped into the ER lumen where C-mannosylation occurs. uzh.chnih.gov

The primary C-mannosyltransferases in mammals are members of the DPY19 family, specifically DPY19L1 and DPY19L3. nih.govnih.gov These enzymes catalyze the formation of the unique C-C bond between the C1 of mannose and the C2 of the tryptophan indole ring within the consensus sequence Trp-Xaa-Xaa-Trp/Cys. mdpi.comnih.gov Once synthesized, C-mannosylated proteins proceed through the secretory pathway. Immunofluorescence studies have shown that these modified proteins exhibit a perinuclear vesicular pattern, co-localizing with markers of the trans-Golgi network and secretory vesicles, such as the clathrin heavy chain. oup.com This indicates that after their synthesis in the ER, C-mannosylated proteins are transported to the Golgi apparatus for further processing and sorting before secretion or delivery to the cell membrane. oup.comnih.gov

| Enzyme/Process | Subcellular Localization | Key Evidence | References |

|---|---|---|---|

| C-Mannosyltransferases (DPY19 family) | Endoplasmic Reticulum (ER) | Requirement for ER-lumenal donor substrate (Dol-P-Man); Microsomal fraction activity. | uzh.chnih.govnih.gov |

| Dol-P-Man Synthesis | Cytosolic face of the ER | Enzymes for Dol-P-Man synthesis are located in the ER membrane. | nih.gov |

| C-Mannosylated Proteins | ER, Golgi Apparatus, Secretory Vesicles | Co-localization with ER, Golgi, and secretory vesicle markers (e.g., clathrin). | oup.comnih.gov |

Unresolved Aspects of Monomeric C-Mannosyl Tryptophan Biogenesis

While the pathway for incorporating C-mannosyl tryptophan into proteins is well-established, the precise mechanism for the biogenesis of free, monomeric this compound (C-Man-Trp) found in cells and extracellular fluids is not yet fully understood. mdpi.comproquest.comresearchgate.net It is widely postulated that monomeric C-Man-Trp is a degradation product resulting from the proteolysis of C-mannosylated proteins. mdpi.comproquest.comnih.gov

Recent research has implicated autophagy as a significant pathway contributing to the production of intracellular C-Man-Trp. researchgate.netnih.gov Studies have demonstrated that inducing autophagy through nutrient starvation or with rapamycin (B549165) leads to an increase in cellular C-Man-Trp levels. mdpi.comnih.gov This increase is suppressed by the presence of lysosomal inhibitors, suggesting that the final degradation step occurs within the lysosome. mdpi.comnih.gov Further supporting this, experiments using synthetic C-mannosylated peptides or proteins incubated with lysosomal fractions have been shown to yield monomeric C-Man-Trp. nih.gov

Despite this progress, several key questions about the biogenesis of monomeric C-Man-Trp remain unanswered. proquest.com It is unclear if lysosomal degradation is the sole source of this molecule or if other metabolic pathways are involved. proquest.com The specific proteases within the lysosome responsible for breaking down the C-mannosylated proteins to the single amino acid level have not been fully identified. Furthermore, the transport mechanisms responsible for exporting the hydrophilic C-Man-Trp molecule from the lysosome into the cytoplasm and subsequently out of the cell into the extracellular space are yet to be elucidated. nih.gov

Chemical Synthesis and Synthetic Methodologies

Total Synthesis Approaches for 2-(alpha-D-Mannopyranosyl)-L-tryptophan

The total synthesis of this C-glycosyl amino acid has been approached through several distinct strategies, each aiming to efficiently and stereoselectively form the crucial carbon-carbon bond between the mannose and tryptophan moieties.

One of the foundational approaches to synthesizing C-mannosyl tryptophan involves the nucleophilic attack of a lithiated tryptophan derivative on a mannose electrophile. A key example of this strategy features the stereoselective ring-opening of a protected 1,2-anhydro-mannose derivative by a C2-lithiated indole (B1671886). chinesechemsoc.orgnih.govnih.govresearchgate.net This reaction is typically mediated by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), to facilitate the opening of the epoxide ring and direct the attack of the organolithium reagent. nih.gov This method successfully connects the two core moieties and establishes the desired α-anomeric configuration. nih.govresearchgate.net Following the key C-C bond formation, a series of functional group manipulations and deprotection steps are required to yield the final this compound. nih.gov

| Reactants | Key Reagents | Outcome | Reference |

| C2-lithiated tryptophan derivative + 1,2-anhydro mannose | BF₃·OEt₂ | Stereoselective formation of the α-C-glycosidic bond | nih.govnih.gov |

| Mannose lactone precursor + Indole derivative | Multiple steps | Synthesis of C-Man-Trp via a mannoside-carrying indole | nih.gov |

More recent advancements have focused on transition-metal catalysis, particularly palladium-catalyzed C-H activation, to forge the C-glycosidic bond. bohrium.com This approach offers a more direct and efficient route by functionalizing the C-H bond at the C2 position of the tryptophan indole ring. chinesechemsoc.org These strategies often employ a directing group attached to the tryptophan nitrogen to guide the palladium catalyst to the desired position, forming a palladacycle intermediate. chinesechemsoc.orgresearchgate.netchinesechemsoc.org This intermediate then reacts with a mannosyl donor, such as α-mannosyl chloride, to yield the C-glycosylated product with high efficiency and stereoselectivity. chinesechemsoc.orgresearchgate.net Various directing groups have been explored, with an isoquinoline (B145761) acid auxiliary installed on the N-terminus of tryptophan proving particularly effective. chinesechemsoc.org A notable advantage of some palladium-catalyzed methods is the ability to directly glycosylate free (N-H) indoles and tryptophan without the need for a pre-installed directing group, using a transient mediator like norbornene. acs.orgnih.gov

| Strategy | Catalyst/Auxiliary | Key Features | Reference |

| Auxiliary-Directed C-H Glycosylation | Pd(OAc)₂ / Isoquinoline acid auxiliary | High efficiency and exclusive α-selectivity via a palladacycle intermediate. | chinesechemsoc.orgnih.gov |

| Norbornene-Mediated C-H Glycosylation | Palladium catalyst / Norbornene | Direct glycosylation of free (N-H) tryptophan; step-economical. | acs.orgnih.gov |

Density functional theory (DFT) computational studies have supported a concerted oxidative addition mechanism for the stereospecific functionalization of the Pd(II) palladacycle intermediate with the mannosyl chloride donor. chinesechemsoc.orgbohrium.comchinesechemsoc.org One limitation noted with an isoquinoline directing group is that its removal requires strong acid, which can cause anomerization of the desired α-product to the β-anomer. lookchem.com

An alternative and highly stereocontrolled synthesis involves an alpha-selective C-alkynylation of a mannose derivative. nih.gov In this route, the indole ring is constructed after the C-glycosidic bond is formed. The synthesis begins by creating an ethynyl-mannose derivative via the C-glycosidation of a mannose precursor with a stannylacetylene. scispace.comnih.gov The indole moiety is then synthesized onto this C-glycoside scaffold using organometallic reactions like the Sonogashira and Castro reactions. nih.govscispace.com The final amino acid portion is introduced by coupling the C-mannosylindole with a serine-derived aziridine (B145994) carboxylate, a reaction promoted by scandium(III) perchlorate (B79767) (Sc(ClO₄)₃), to give the protected C-mannosyl tryptophan. nih.govscispace.comnih.gov

Synthetic Strategies for C-Mannosylated Peptides and Glycopeptides

The incorporation of this compound into peptides is crucial for studying its biological functions. This can be achieved either by first synthesizing the glycosylated amino acid building block and then using it in solid-phase peptide synthesis (SPPS) or by glycosylating the peptide after its assembly.

Chemical "post-translational" synthesis offers a powerful method for creating C-mannosylated peptides by introducing the sugar moiety onto a fully or partially assembled peptide chain. A prominent strategy employs nickel-catalyzed photoreductive cross-coupling reactions. nih.gov This method involves first synthesizing a peptide containing a 2-bromo-tryptophan residue using conventional peptide synthesis. nih.govresearchgate.net Subsequently, this halogenated peptide is reacted with a glycosyl bromide donor in the presence of a nickel catalyst and a photoreductant, such as a Hantzsch ester under LED irradiation. nih.govlookchem.com This approach facilitates the late-stage C-mannosylation of complex peptides in a straightforward manner. lookchem.comresearchgate.net When using such building blocks in peptide synthesis, care must be taken with protecting group strategies, as the C-mannosyl tryptophan linkage is sensitive to strong acidic conditions used for deprotection, which can lead to anomerization. nih.govresearchgate.netlookchem.com Therefore, protecting groups that can be removed under basic or neutral conditions are often preferred. nih.gov

The efficient synthesis of C-mannosylated peptides relies heavily on the stereoselective synthesis of the C-glycosyl amino acid building block itself. acs.org Beyond the specific total syntheses of C-mannosyl tryptophan, general methodologies for stereoselective C-glycosyl amino acid synthesis are highly valuable. These methods provide robust platforms for creating a variety of structurally diverse and metabolically stable glycopeptidomimetics. acs.org

Several innovative strategies have been developed:

Palladium-Catalyzed Cascade Reactions: A one-pot, palladium-catalyzed cascade coupling between glycals and α-nitroesters can construct C-glycosyl amino acids with excellent stereocontrol at two adjacent centers. acs.orgacs.orgnih.gov This method provides exclusive β-selectivity at the anomeric carbon, but highlights the types of complex stereoselective transformations being developed in the field. acs.orgacs.org

Nickel-Catalyzed Carboboration: A conceptually new approach involves the stereoselective nickel-catalyzed carboboration of glycals. This reaction forms a C-C bond at the anomeric carbon while simultaneously installing a versatile carbon-boron (C-B) bond, which can be further manipulated to create diverse C-glycosides, including C-glycosyl amino acids. nih.gov

chinesechemsoc.orgbohrium.com-Wittig Rearrangement: The chirality of the sugar can be used to induce the stereoselective formation of the amino acid moiety through reactions like the chinesechemsoc.orgbohrium.com-Wittig sigmatropic rearrangement, offering another pathway to C-linked analogues of glycosylated amino acids. unimib.it

These advanced synthetic methods are crucial for overcoming the inherent challenges in C-glycoside synthesis and provide the necessary tools to access sufficient quantities of this compound and related glycopeptides for further biological and medicinal investigation. nih.gov

Photoredox-Catalyzed C-Glycosylation

Photoredox catalysis has emerged as a powerful strategy in carbohydrate chemistry. researchgate.net One effective method for the synthesis of C-mannosylated tryptophan involves a nickel-catalyzed photoreductive cross-coupling reaction. This approach couples a glycosyl bromide with 2-bromo-tryptophan, utilizing a Hantzsch ester as a photoreductant under LED irradiation. nih.gov This technique is noted for being straightforward and producing high yields. nih.gov Mechanistic studies indicate that these stereoconvergent processes likely proceed through glycosyl radicals as key intermediates. researchgate.net

Table 1: Components of Photoredox-Catalyzed C-Glycosylation

| Component | Role | Reference |

| 2-bromo-tryptophan | Tryptophan source/substrate | nih.gov |

| Glycosyl bromide | Mannose source/substrate | nih.gov |

| Nickel catalyst | Facilitates cross-coupling | nih.gov |

| Hantzsch ester | Photoreductant | nih.gov |

| LED light | Initiates the photoreaction | nih.gov |

Nickel-Catalyzed Reductive Hydroglycosylation

Nickel catalysis is also central to other synthetic routes. A notable method is the reductive hydroglycosylation of alkynyl glycosides with glycosyl bromides, which can be adapted to synthesize vinyl C-glycosyl amino acids. acs.org This nickel-catalyzed reductive coupling provides a direct pathway to C-linked oligosaccharides and related structures. acs.org The transformation is characterized by its mild reaction conditions and broad substrate applicability. researchgate.net These hydroglycosylation reactions exhibit broad functional group tolerance, making them valuable for complex molecule synthesis. acs.org

Preparation of Isotope-Labeled Analogues for Research

Isotope-labeled compounds are indispensable tools in biochemical and medical research. The replacement of one or more atoms (such as ¹H, ¹²C, or ¹⁴N) with their heavier isotopes (like ²H/D, ¹³C, or ¹⁵N) results in molecules that are chemically identical but distinguishable by analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR). medchemexpress.com

For this compound, a deuterium-labeled version, 2-(α-D-Mannopyranosyl)-L-tryptophan-d4 , is available for research. medchemexpress.com Such labeled compounds serve as tracers for quantification in various biological samples and can help elucidate the pharmacokinetic and metabolic profiles of the parent molecule. medchemexpress.com The use of stable isotope-labeled internal standards is a common practice in clinical mass spectrometry to ensure accurate measurement of endogenous compounds. nih.gov

Table 2: Common Isotopes Used in Labeling Amino Acids

| Standard Atom | Heavy Isotope | Name |

| ¹H | ²H | Deuterium (D) |

| ¹²C | ¹³C | Carbon-13 |

| ¹⁴N | ¹⁵N | Nitrogen-15 |

| ¹⁶O | ¹⁷O / ¹⁸O | Oxygen-17 / Oxygen-18 |

Non-Enzymatic Glycosylation of Tryptophan and Formation of Derivatives

Beyond targeted enzymatic synthesis in biological systems, tryptophan can undergo non-enzymatic reactions with sugars, particularly under conditions of heating or in acidic environments. semanticscholar.org These reactions lead to a variety of derivatives, including β-carbolines.

Chemical Condensation with Aldohexoses

The non-enzymatic reaction between tryptophan and an aldohexose, such as D-glucose, can occur under acidic conditions and at elevated temperatures (above 80°C). semanticscholar.org This process, a form of glycation, begins with a condensation reaction. researchgate.net This initial step is crucial for the subsequent formation of more complex structures like tetrahydro-β-carbolines and aromatic β-carbolines. semanticscholar.orgresearchgate.net

Formation of Carbohydrate-Derived Beta-Carbolines

Following the initial condensation, a series of reactions can lead to the formation of β-carboline alkaloids. The reaction of tryptophan with carbohydrates like glucose or ribose can produce various carbohydrate-derived β-carbolines. nih.govresearchgate.net Mechanistic studies have shown that glyco-tetrahydro-β-carboline-3-carboxylic acids are the direct precursors to these aromatic β-carbolines, rather than N- or C-glycosides. nih.govresearchgate.net

The formation pathway involves several key steps:

Pictet-Spengler Condensation : Tryptophan reacts with the aldehyde group of the sugar to form a tetrahydro-β-carboline-3-carboxylic acid intermediate. researchgate.net

Oxidative Decarboxylation : This is a critical step for the formation of 1-substituted β-carbolines. nih.govresearchgate.net

Aromatization and Further Reactions : The tetrahydro-β-carboline ring is oxidized to the aromatic β-carboline system. Subsequent dehydration and cyclization can lead to derivatives with additional rings, such as a furan (B31954) moiety. researchgate.net

The rate of formation of these compounds is significantly influenced by factors such as pH and temperature, with acidic conditions and heating generally favoring the reactions. semanticscholar.orgnih.gov Studies have also shown that fructose (B13574) can be a more potent precursor than glucose for the formation of certain β-carbolines. semanticscholar.orgresearchgate.net

Biological Roles and Functional Significance

Involvement in Protein Folding and Quality Control

C-mannosylation is a critical post-translational modification that occurs in the endoplasmic reticulum and is essential for the proper folding and quality control of secretory and membrane proteins. nih.govnih.govresearchgate.net This modification is catalyzed by C-mannosyltransferases, which attach a mannose to the first tryptophan of a specific amino acid sequence known as the WxxW/C sequon. nih.govresearchgate.net

The presence of C-mannosyl tryptophan can facilitate the correct formation of the tryptophan-arginine ladder, a structural motif important for the stability of certain protein domains. nih.gov By orienting the underlying tryptophan residues, C-mannosylation influences the positioning of cysteines and the subsequent formation of correct disulfide bridges, which are vital for the protein's tertiary structure. researchgate.netnih.gov In the absence of this modification, proteins may misfold, leading to the formation of incorrect intermolecular disulfide bridges. researchgate.net This suggests that C-mannosylation acts as a crucial quality control checkpoint in the endoplasmic reticulum, ensuring that only correctly folded proteins proceed through the secretory pathway. nih.gov

Impact on Protein Trafficking and Secretion

The C-mannosylation of proteins has a significant impact on their trafficking and secretion from the cell. nih.govnih.govresearchgate.net This glycosylation is essential for the efficient transport of certain proteins from the endoplasmic reticulum to their final destinations. nih.govnih.govresearchgate.net For instance, studies on the netrin receptor UNC-5 have shown that C-mannosylation is important for its secretion. nih.gov

The modification is recognized by specific cellular machinery that guides the protein through the secretory pathway. nih.gov A defect in C-mannosylation can lead to the retention of proteins within the endoplasmic reticulum, preventing their secretion and subsequent biological activity. researchgate.net This highlights the importance of 2-(alpha-D-Mannopyranosyl)-L-tryptophan in regulating the localization and availability of key proteins involved in cellular communication. nih.govresearchgate.net

Contributions to Protein Stability

The addition of a mannose residue to tryptophan significantly enhances the stability of the modified proteins. nih.govproquest.com Research has demonstrated that C-mannosylated proteins exhibit increased resistance to both thermal and reductive denaturation. researchgate.netnih.govproquest.com For example, C-mannosylated forms of erythropoietin receptor (EPOR), RNase 2, and interleukin-12B (IL-12B) have been shown to be more resistant to heat-induced unfolding compared to their non-mannosylated counterparts. nih.govproquest.com

| Protein | Effect of C-mannosylation on Stability | Reference |

|---|---|---|

| Erythropoietin Receptor (EPOR) | Increased resistance to thermal denaturation | nih.govproquest.com |

| RNase 2 | Increased resistance to thermal denaturation | nih.govproquest.com |

| Interleukin-12B (IL-12B) | Increased resistance to thermal denaturation | nih.govproquest.com |

| UNC-5 TSR domains | Higher resistance to thermal and reductive denaturation | researchgate.netnih.gov |

| RAMP1 | Enhanced protein stability | nih.gov |

Modulation of Immune Responses and Innate Immunity

C-mannosyl tryptophan and the proteins it modifies play a role in the modulation of immune responses. Several components of the complement system, which is a critical part of the innate immune system, are known to be C-mannosylated. nih.gov For instance, properdin, a positive regulator of the complement pathway, is highly C-mannosylated. nih.gov

Furthermore, a mutation that disrupts the C-mannosylation motif in the interleukin-2 (B1167480) receptor (IL-2R) has been linked to immune dysregulation affecting T cells and natural killer (NK) cells. researchgate.netnih.gov This suggests that C-mannosylation is important for the proper function of key immune receptors and the regulation of immune cell activity. The metabolism of tryptophan, the precursor for C-mannosyl tryptophan, is also known to have a significant impact on immunity. frontiersin.org

Metabolic Stability and Therapeutic Potential of C-Glycosyl Peptides

C-glycosyl peptides, which contain the C-mannosyl tryptophan modification, exhibit enhanced metabolic stability, making them attractive candidates for therapeutic development. rsc.orgnih.gov Unlike O- and N-linked glycosidic bonds, the C-C bond in C-glycosyl compounds is resistant to cleavage by glycosidases and other enzymes, leading to a longer half-life in biological systems. nih.gov This increased stability is a significant advantage for peptide-based drugs, which are often limited by their rapid degradation in the body. creative-peptides.comresearchgate.net

The improved pharmacokinetic properties of C-glycosyl peptides have spurred interest in their use for various therapeutic applications. rsc.orgnih.gov The development of synthetic methods to efficiently produce C-glycosyl amino acids and peptides is an active area of research, with the goal of creating novel and more effective peptide-based therapeutics. rsc.orgnih.gov

Associations with Health Conditions and Pathophysiological Processes

Alterations in the levels of C-mannosyl tryptophan and defects in the C-mannosylation process have been associated with several health conditions and pathophysiological processes. nih.govnih.gov These associations highlight the importance of this modification in maintaining normal physiological function.

Elevated levels of monomeric C-mannosyl tryptophan in the blood have been identified as a strong biomarker for renal dysfunction. nih.govproquest.comnih.govnih.gov Studies have shown that the concentration of C-mannosyl tryptophan is significantly higher in patients with chronic kidney disease (CKD) compared to healthy individuals. nih.govnih.gov This accumulation is thought to be a result of impaired renal clearance of the compound. nih.gov The strong correlation between C-mannosyl tryptophan levels and the progression of CKD suggests its potential use as a diagnostic and prognostic marker for kidney disease. nih.govnih.gov

| Finding | Associated Condition | Reference |

|---|---|---|

| Upregulated levels of C-Man-Trp in blood | Renal dysfunction | nih.govproquest.comnih.gov |

| CMW concentrations in CKD patients on chronic HD are over 10 times higher than healthy subjects | Chronic Kidney Disease (CKD) on hemodialysis | nih.govnih.gov |

| Strongly correlated to CKD incidence and progression risk and mortality | Chronic Kidney Disease (CKD) | nih.govnih.gov |

Potential Links to Developmental Glaucoma, Myopia, and Retinal Defects

While direct research on the specific roles of this compound in developmental glaucoma, myopia, and retinal defects is limited, broader studies into tryptophan metabolism provide significant insights into the potential involvement of its derivatives in these ocular pathologies. Alterations in the tryptophan metabolic pathways, particularly the kynurenine (B1673888) pathway, have been implicated in the neurodegenerative processes observed in glaucoma and other retinal diseases.

Developmental Glaucoma:

Glaucoma, a leading cause of irreversible blindness, is characterized by the progressive degeneration of retinal ganglion cells (RGCs). nih.gov Research suggests that neurodegeneration in glaucoma is not confined to RGCs but extends to other vision-related brain structures. nih.gov One of the proposed mechanisms underlying this neurodegeneration involves the kynurenine pathway (KP), a major route for tryptophan metabolism. nih.gov

Studies using murine models of hereditary glaucoma (DBA/2J mice) have revealed significant alterations in tryptophan metabolism. nih.gov In these models, the concentrations of tryptophan and several of its metabolites, including kynurenic acid (KYNA), L-kynurenine (KYN), and 3-hydroxykynurenine (3OH-K), were found to be significantly lower in the retinas compared to control mice. nih.gov KYNA is known for its neuroprotective properties, acting as an antagonist of the NMDA receptor, while other metabolites can be neurotoxic. nih.govunina.it The observed decrease in neuroprotective KYNA levels in the retinas of glaucoma models suggests a potential mechanism for the increased susceptibility of RGCs to damage. nih.gov

These findings indicate that disruptions in the tryptophan metabolic pathway, leading to an imbalance between neuroprotective and neurotoxic metabolites, may contribute to the pathogenesis of glaucoma.

Myopia:

Myopia, or nearsightedness, is a prevalent refractive error, and high myopia is associated with an increased risk of sight-threatening conditions such as retinal detachment and glaucoma. nih.gov Metabolomic studies have identified significant alterations in the metabolic profiles of individuals with myopia, including changes in tryptophan metabolism. nih.gov

Systematic reviews of metabolomics in myopia have highlighted tryptophan metabolism as one of the significantly affected pathways in the serum of individuals with high myopia. nih.govnih.gov While the precise mechanisms are still under investigation, these findings suggest that systemic changes in tryptophan metabolism could be linked to the development or progression of myopia. nih.gov It is hypothesized that these metabolic disturbances may contribute to the abnormal axial elongation of the eye, a hallmark of myopia. nih.gov

Retinal Defects:

Various forms of retinal damage and degeneration have also been linked to imbalances in the kynurenine pathway. unina.itnih.gov Animal models of retinal damage, induced by methods such as N-methyl-D-aspartate (NMDA) injection or partial optic nerve crush (PONC), have demonstrated distinct changes in the concentrations of tryptophan and its metabolites in the retina. nih.gov

For instance, after NMDA-induced excitotoxic injury, there is a transient increase in the neuroprotective metabolite KYNA, possibly as an endogenous defense mechanism. unina.itnih.gov Conversely, mechanical damage to the optic nerve has been associated with a significant decrease in retinal KYNA concentration. unina.it These differing responses highlight the complex role of the kynurenine pathway in retinal health and disease. An imbalance, particularly a decrease in neuroprotective metabolites like KYNA and an increase in neurotoxic ones, is thought to contribute to retinal neurodegeneration. unina.it

Summary of Research Findings:

| Ocular Condition | Key Findings Related to Tryptophan Metabolism | Potential Significance |

|---|---|---|

| Developmental Glaucoma | Significantly lower retinal concentrations of tryptophan, KYNA, L-KYN, and 3OH-K in a murine model. nih.gov | Reduced levels of neuroprotective KYNA may increase retinal ganglion cell susceptibility to damage. nih.gov |

| Myopia | Tryptophan metabolism is a significantly altered pathway in the serum of individuals with high myopia. nih.govnih.gov | Systemic metabolic changes may contribute to the ocular axial elongation characteristic of myopia. nih.gov |

| Retinal Defects | Altered concentrations of tryptophan and its metabolites in animal models of retinal damage. unina.itnih.gov The pattern of change depends on the nature of the insult. nih.gov | An imbalance between neuroprotective (e.g., KYNA) and neurotoxic kynurenine pathway metabolites can contribute to retinal neurodegeneration. unina.it |

Mass Spectrometry-Based Methods

Mass spectrometry (MS) stands as a cornerstone for the analysis of this compound, often coupled with liquid chromatography for separation. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing biomolecules like this compound. It allows for the ionization of the molecule with minimal fragmentation, which is essential for determining its intact molecular weight. rsc.org In ESI-MS, the protonated molecule [M+H]⁺ of this compound is typically observed at a mass-to-charge ratio (m/z) of 367.15. nih.gov This technique is often the first step in more complex tandem mass spectrometry analyses.

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) has also been utilized in the structural elucidation of this compound. nih.gov This technique involves bombarding the sample with a high-energy beam of atoms, leading to the desorption and ionization of the analyte. FAB-MS, in conjunction with other methods like NMR, was instrumental in the initial confirmation of the C-C bond between the mannose and tryptophan residues. nih.gov

Tandem Mass Spectrometry (MS/MS) and Product Ion Analysis

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural characterization of this compound. In a typical MS/MS experiment, the parent ion of the compound is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions, or product ions, provide detailed structural information. nih.gov

A characteristic fragmentation pattern observed for C-mannosylated tryptophan peptides is a neutral loss of 120 Da from the precursor and fragment ions. researchgate.net This loss corresponds to the cleavage of a C₄H₈O₄ moiety from the mannose residue and is a key diagnostic feature for identifying this modification. nih.gov The analysis of these product ions allows for the confirmation of the mannosyl group and its attachment to the tryptophan residue. researchgate.net

Below is a table summarizing the characteristic MS/MS fragment ions for this compound.

| Precursor Ion (m/z) | Characteristic Fragment Ions (m/z) | Interpretation |

| 367.1484 | 247.1061, 230.083, 229.0979 | Fragmentation of the mannose moiety and the tryptophan side chain. nih.gov |

Ultrahigh-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Ultrahigh-performance liquid chromatography (UPLC) coupled with mass spectrometry (UPLC-MS) provides a highly sensitive and efficient method for the detection and quantification of this compound in complex biological matrices. nih.govnih.gov The UPLC system separates the compound from other components in the sample based on its physicochemical properties before it enters the mass spectrometer for detection. nih.gov This separation is crucial for reducing matrix effects and improving the accuracy of quantification. nih.gov A novel assay using UPLC has been developed to measure the compound in various tissues by detecting its fluorescence intensity or mass abundance. researchgate.net

Parallel Reaction Monitoring (PRM) for Quantitative Analysis

Parallel Reaction Monitoring (PRM) is a targeted mass spectrometry technique that offers high selectivity and sensitivity for the quantification of specific molecules, including this compound. mdpi.comcreative-proteomics.com PRM is performed on high-resolution mass spectrometers, such as quadrupole-Orbitrap instruments. mdpi.com In a PRM experiment, a predefined precursor ion is selected and fragmented, and the full MS/MS spectrum of the fragment ions is acquired with high resolution and mass accuracy. mdpi.commtoz-biolabs.com This allows for the simultaneous monitoring of multiple fragment ions, increasing the confidence in the identification and quantification of the target analyte. frontiersin.org The high specificity of PRM helps to minimize background noise and interference, leading to improved detection limits. mdpi.com

Permethylation for Enhanced MS Analysis of Glycans

Permethylation is a chemical derivatization technique used to improve the analysis of glycans by mass spectrometry. While not exclusively used for this compound, it is a valuable tool for glycan analysis in general. In this process, the hydroxyl groups of the carbohydrate (mannose) are methylated. This derivatization increases the hydrophobicity of the molecule, which can lead to improved retention and separation in reversed-phase liquid chromatography. biorxiv.org Furthermore, permethylation can enhance ionization efficiency in mass spectrometry, resulting in increased signal intensity and improved sensitivity. biorxiv.org This technique can be particularly useful when analyzing low-abundance C-mannosylated peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unequivocal structural identification of this compound. It provides detailed information about the atomic connectivity and the three-dimensional structure of the molecule in solution.

¹H-NMR and ¹³C-NMR for Structural Confirmation

The structural confirmation of this compound is achieved through the comprehensive analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra. The initial discovery and structural elucidation of this compound relied heavily on techniques including homonuclear correlation spectroscopy (COSY), heteronuclear multiple-bond connectivity (HMBC), and proton-detected heteronuclear multiple-quantum coherence (HMQC) experiments .

The ¹H-NMR spectrum provides information on the number and environment of protons. Key signals would include those from the aromatic protons of the indole (B1671886) ring of tryptophan, the α- and β-protons of the amino acid backbone, and the protons of the mannopyranosyl sugar moiety. The anomeric proton (H-1') of the mannose unit is particularly diagnostic, with its chemical shift and coupling constant providing information about the α-configuration of the glycosidic bond.

The ¹³C-NMR spectrum complements the proton data by showing signals for each unique carbon atom. The chemical shifts confirm the presence of the tryptophan indole ring, the carboxyl and α-carbon of the amino acid, and the six carbons of the mannose residue. The direct linkage of the mannose C-1' to the tryptophan C-2 is a key structural feature confirmed by long-range heteronuclear correlations (HMBC) between the anomeric proton and the indole carbons.

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Tryptophan Indole Ring | ~7.0-7.6 | ~110-138 |

| Tryptophan α-H | ~4.0 | ~57 |

| Tryptophan β-H | ~3.3-3.5 | ~29 |

| Mannose Anomeric H-1' | ~5.0-5.5 (as a doublet) | ~100-103 |

| Mannose Ring Protons (H-2' to H-6') | ~3.5-4.5 | ~62-80 |

Note: The expected chemical shifts are approximate and can vary based on solvent and pH conditions. The data is based on typical values for tryptophan and mannose derivatives. bmrb.iochemicalbook.com

Conformational Analysis (e.g., ¹C₄ Conformation)

The six-membered mannopyranosyl ring is not planar and exists predominantly in a chair conformation to minimize steric and torsional strain uni-kiel.de. There are two primary chair conformations, designated as ⁴C₁ (where carbons C-1 and C-4 are on opposite sides of the plane defined by C-2, C-3, C-5, and the ring oxygen) and ¹C₄ (where C-1 and C-4 are on the same side, below and above the plane, respectively) uni-kiel.de.

NMR spectroscopy is a powerful tool for determining the preferred conformation in solution nih.gov. The analysis of proton-proton coupling constants (³JHH) across the sugar ring and Nuclear Overhauser Effect (NOE) data, which reveals through-space proximity between protons, allows for the determination of the ring's shape and the orientation of its substituents (axial vs. equatorial). For this compound, studies have indicated that the mannopyranosyl residue preferentially adopts a chair conformation . In the case of α-D-mannopyranosides, the ¹C₄ conformation can be significantly populated, influenced by factors such as the anomeric effect and potential steric hindrance from the bulky tryptophan substituent at the anomeric carbon. The predominant axial orientation of the hydroxymethyl group (C-6') of the hexopyranosyl residue was a key finding in its initial characterization .

Chromatographic Separation Techniques

Chromatographic methods are essential for the isolation, purification, and quantification of this compound from various sources, including biological fluids. The choice of technique depends on the polarity of the molecule and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD) is a highly sensitive and specific method for analyzing tryptophan and its derivatives nih.gov. The indole ring of tryptophan possesses strong native fluorescence, which allows for its detection at very low concentrations without the need for chemical derivatization mdpi.com.

This technique is well-suited for quantifying this compound in serum or urine. A typical setup involves injecting the sample onto a column where it is separated from other components based on its interaction with the stationary phase. As the compound elutes from the column, it passes through the fluorescence detector. By setting the excitation wavelength to around 280-295 nm and the emission wavelength to approximately 340-360 nm, the detector can selectively measure the fluorescence signal from the tryptophan moiety, providing excellent selectivity and sensitivity mdpi.comnih.gov.

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 3.9 mm x 150 mm, 4 µm) | nih.gov |

| Mobile Phase | Aqueous buffer (e.g., 5 mmol/L KH₂PO₄) with an organic modifier like acetonitrile | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Excitation Wavelength (λex) | 254 - 295 nm | nih.govnih.gov |

| Emission Wavelength (λem) | 338 - 360 nm | nih.govmdpi.com |

Hydrophilic-Interaction Liquid Chromatography (HILIC)

Hydrophilic-Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that is ideal for the separation of highly polar and hydrophilic compounds, such as glycoconjugates chromatographyonline.com. Given that this compound is a polar molecule due to its sugar moiety and amino acid functional groups, HILIC is an excellent technique for its analysis nih.gov.

In HILIC, a polar stationary phase (e.g., silica, amide, or aminopropyl-bonded) is used with a mobile phase consisting of a high percentage of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer uva.nl. The separation mechanism involves the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer that forms on the surface of the stationary phase nih.gov. More polar analytes, like the target compound, are more strongly retained, leading to effective separation from less polar contaminants .

Reverse-Phase HPLC for Glycoconjugate Separation

While seemingly counterintuitive for a polar molecule, Reverse-Phase HPLC (RP-HPLC) is a versatile and widely used technique that can be adapted for the separation of glycoconjugates. In RP-HPLC, a nonpolar stationary phase (typically C18 or C8) is used with a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile or methanol) nih.gov.

For a compound like this compound, retention on a standard C18 column can be weak. However, separation can be achieved by using specialized columns designed for polar compounds (e.g., "Aqueous C18" phases) or by modifying the mobile phase nih.gov. Using acidic mobile phases with buffers like phosphate (B84403) can help control the ionization state of the amino and carboxyl groups, thereby influencing retention and peak shape nih.gov. This method allows for the simultaneous enantioseparation of monosaccharides derivatized with L-tryptophan when using specific columns and mobile phase conditions nih.gov.

| Technique | Stationary Phase Principle | Mobile Phase Principle | Best Suited For |

|---|---|---|---|

| HPLC-FLD | Varies (often nonpolar C18) | Polar (water/organic mix) | Quantitative analysis in complex matrices due to high selectivity of detection. nih.gov |

| HILIC | Polar (e.g., silica, amide) | Nonpolar (high organic content) | Separation of highly polar and hydrophilic compounds. chromatographyonline.com |

| RP-HPLC | Nonpolar (e.g., C18, C8) | Polar (water/organic mix) | Versatile separation, can be adapted for polar analytes with specific columns and mobile phases. nih.gov |

Advanced Research Applications and Methodological Innovations

Development of Recombinant Systems for C-Mannosylated Protein Production

The production of C-mannosylated proteins for research and therapeutic purposes relies heavily on recombinant DNA technology. nxbio.com The choice of expression system is critical, as the post-translational modification machinery required for C-mannosylation is not universally present. nxbio.com

Bacterial systems like Escherichia coli, while cost-effective and capable of rapid growth, lack the necessary eukaryotic machinery for C-mannosylation, making them unsuitable for producing correctly modified complex proteins. nxbio.com Eukaryotic systems, particularly mammalian cell lines such as Chinese Hamster Ovary (CHO) cells, are preferred as they possess the endoplasmic reticulum-associated enzymes required for this specific glycosylation. google.com

A notable example is the production of recombinant human Interleukin-12 (IL-12), which was the second protein identified to be C-mannosylated after RNase 2. oup.com Studies have utilized lymphoblastoid cell lines (e.g., NC-37) that endogenously express the required C-mannosyltransferase, demonstrating that these cells can correctly modify the Trp-319β residue in the IL-12 β-chain. oup.com The enzymatic activity in these cells is comparable to that found in rat liver microsomes, confirming their utility as a recombinant production host. oup.com Contract Development and Manufacturing Organizations (CDMOs) play a crucial role in optimizing these expression platforms to ensure high-yield, scalable, and regulatory-compliant production for clinical and commercial applications. nxbio.com

| Expression System | Advantages | Limitations for C-Mannosylation | Example Application |

|---|---|---|---|

| Bacterial (e.g., E. coli) | Rapid growth, cost-effective, easy genetic manipulation | Lacks eukaryotic post-translational modification (PTM) machinery; cannot perform C-mannosylation | Production of non-glycosylated proteins |

| Mammalian (e.g., CHO cells) | Possesses correct PTM machinery, capable of complex protein folding and glycosylation | Slower growth, more expensive culture media | Production of therapeutic antibodies and complex glycoproteins |

| Human Cell Lines (e.g., NC-37) | Endogenously express C-mannosyltransferase, ensures correct modification | Complex culture requirements, lower yields compared to optimized CHO lines | Recombinant production of C-mannosylated Interleukin-12 oup.com |

Investigation of C-Mannosyltransferase Substrate Preferences and Catalytic Mechanisms

Protein C-mannosylation is a highly specific enzymatic process catalyzed by C-mannosyltransferases (CMTs), which are DPY19-related gene products. nih.gov The reaction involves the transfer of an α-mannose from a dolichyl-phosphate mannose (Dol-P-Man) donor to the C2 carbon of the indole (B1671886) ring of a specific tryptophan residue within a nascent polypeptide chain in the endoplasmic reticulum. nih.gov

The acceptor substrate for CMTs is a highly conserved amino acid sequon: Trp-X-X-Trp/Cys (W-x-x-W/C), where C-mannosylation occurs on the first tryptophan. nih.gov Studies on Interleukin-12B showed that while the original WSEW sequence is efficiently modified, substituting the final tryptophan with phenylalanine (WSEF) or tyrosine (WSEY) leads to significantly lower modification rates, indicating a strong preference for tryptophan at the +3 position. nih.gov

Recent cryogenic-electron microscopy (cryo-EM) structures of the Caenorhabditis elegans CMT have provided unprecedented insight into the catalytic mechanism. nih.govuchicago.edu These structures, captured in apo, acceptor-bound, donor-bound, and ternary complex states, reveal how the enzyme recognizes the WxxW sequon and how this binding triggers a conformational change that activates the Dol-P-Man donor. nih.gov The data indicate that CMTs employ a unique electrophilic aromatic substitution mechanism to form the C-C glycosidic bond, a process distinct from the nucleophilic displacement reactions used by other glycosyltransferases. nih.govethz.ch This mechanism represents a novel form of enzyme-mediated carbon-carbon bond formation on ribosomally synthesized peptides. ethz.ch

| Component | Description | Reference |

|---|---|---|

| Enzyme | C-mannosyltransferase (CMT), a DPY19-related protein | nih.gov |

| Mannose Donor | Dolichyl-phosphate mannose (Dol-P-Man) | nih.gov |

| Acceptor Sequon | Trp-X-X-Trp/Cys (modification on the first Trp) | nih.gov |

| Catalytic Mechanism | Electrophilic aromatic substitution | nih.govethz.ch |

| Cellular Location | Endoplasmic Reticulum (ER) | nih.gov |

Design and Synthesis of C-Mannosyltransferase Inhibitors

The development of specific inhibitors for C-mannosyltransferases is a key goal for studying the functional roles of C-mannosylation and for potential therapeutic intervention in diseases where this process is dysregulated. While specific inhibitors for CMTs are still in early development, established principles of enzyme inhibitor design provide a clear roadmap. ku.edu

Strategies for designing CMT inhibitors include:

Substrate Analogues : Creating molecules that mimic either the dolichyl-phosphate mannose donor or the WxxW peptide acceptor. These analogues would competitively bind to the enzyme's active site, blocking the natural substrates.

Mechanism-Based Inhibitors : Designing compounds that are processed by the enzyme's catalytic machinery but form a reactive intermediate that covalently binds to and inactivates the enzyme. researchgate.net

Structure-Based Design : Utilizing the detailed 3D structures of CMTs, obtained from techniques like cryo-EM, to computationally design small molecules that fit precisely into the active site or allosteric sites, disrupting enzyme function. researchgate.netnih.gov

A significant challenge in designing glycosyltransferase inhibitors is ensuring they can cross cell membranes to reach their intracellular target. rsc.org Natural substrates like Dol-P-Man are charged and membrane-impermeable. Therefore, effective inhibitors must often be designed as neutral molecules or prodrugs that become activated inside the cell. rsc.org

| Inhibitor Design Strategy | Principle of Action | Key Considerations |

|---|---|---|

| Competitive Inhibition | Inhibitor mimics the substrate and competes for the active site. | Requires high structural similarity to the natural substrate (peptide or mannose donor). |

| Mechanism-Based Inhibition | Inhibitor is transformed by the enzyme into a reactive species that causes irreversible inactivation. | Requires detailed knowledge of the enzyme's catalytic mechanism. |

| Structure-Based Design | Uses 3D structural information of the enzyme to design complementary inhibitors. | Dependent on availability of high-resolution enzyme structures. |

| Allosteric Inhibition | Inhibitor binds to a site other than the active site, inducing a conformational change that reduces enzyme activity. | Can offer higher specificity than active-site inhibitors. |

Utilization of Synthetic 2-(alpha-D-Mannopyranosyl)-L-tryptophan and its Analogues in Biological Assays

The limited availability of 2-(α-D-mannopyranosyl)-L-tryptophan from natural sources necessitates its chemical synthesis for use in research. nih.gov Synthetic C-Man-Trp and its analogues are invaluable tools for developing quantitative biological assays and for probing its function. nih.gov

Researchers have established robust assay systems for the detection and quantification of C-Man-Trp in biological samples like tissues, plasma, and urine. nih.gov A common method involves hydrophilic-interaction liquid chromatography (HILIC) to separate the compound, followed by sensitive detection using its natural fluorescence (excitation ~302 nm, emission ~350 nm) or by mass spectrometry for absolute quantification. nih.gov

To improve the accuracy of mass spectrometry-based assays, stable isotope-labeled analogues, such as 2-(α-D-mannopyranosyl)-L-tryptophan-d4, have been synthesized. medchemexpress.commedchemexpress.com These deuterated compounds serve as ideal internal standards, allowing for precise quantification in complex biological matrices during clinical and metabolic studies. medchemexpress.com The availability of pure, synthetic C-Man-Trp is also essential for its use as a standard in diagnostic research, particularly in studies related to renal function. scbt.com

| Assay Type | Purpose | Synthetic Compound Used | Reference |

|---|---|---|---|

| Quantitative Analysis | Measure levels of C-Man-Trp in biological fluids and tissues. | 2-(α-D-Mannopyranosyl)-L-tryptophan (as a standard) | nih.gov |

| Mass Spectrometry | Precise quantification and structural confirmation. | 2-(α-D-Mannopyranosyl)-L-tryptophan-d4 (as internal standard) | medchemexpress.com |

| Diagnostic Research | Investigate its potential as a clinical biomarker. | 2-(α-D-Mannopyranosyl)-L-tryptophan | scbt.com |

| In vivo Cell Experiments | Trace the metabolic fate and transport of the compound. | Stable isotope-labeled analogues | medchemexpress.com |

Application in Metabolomics for Biomarker Discovery and Pathway Analysis

Metabolomics, the large-scale study of small molecules, has been instrumental in identifying 2-(α-D-mannopyranosyl)-L-tryptophan as a significant biomarker for various physiological and pathological states. nih.govbioanalysis-zone.com Using non-targeted platforms that employ techniques like liquid chromatography-mass spectrometry (LC-MS), researchers have correlated C-Man-Trp levels with several health-related conditions. nih.govbioanalysis-zone.com

Key findings from metabolomics studies include:

Kidney Function : C-Man-Trp has been identified as a novel biomarker for renal dysfunction. nih.gov Studies in individuals with and without chronic kidney disease (CKD) show that plasma and urine concentrations of C-Man-Trp are significantly elevated in those with CKD. nih.gov

Aging : Large-scale population studies have demonstrated a strong correlation between circulating C-Man-Trp levels and chronological age. bioanalysis-zone.com It is also associated with age-related traits such as decreased lung function and lower bone mineral density. bioanalysis-zone.com

Hematological Disorders : Recent research has highlighted C-Man-Trp as a potential biomarker for thrombocytosis (high platelet count) in patients with myeloproliferative neoplasms. researchgate.net Serum C-Man-Trp levels were found to be positively correlated with platelet counts. researchgate.net

These studies suggest that circulating levels of free C-Man-Trp, likely produced from the catabolism of C-mannosylated proteins, reflect underlying biological processes related to protein turnover, cellular stress, and organ function. researchgate.net

| Associated Condition | Finding | Population Studied | Reference |

|---|---|---|---|

| Chronic Kidney Disease (CKD) | Elevated plasma and urine C-Man-Trp levels. | Humans with and without CKD. | nih.govnih.gov |

| Aging | Levels increase with age; associated with lung function and bone density. | Large human cohorts. | bioanalysis-zone.com |

| Myeloproliferative Neoplasms (MPN) | Positive correlation between serum C-Man-Trp and platelet count. | Patients with T-MPN. | researchgate.net |

| Renal Function (General) | Identified as a novel marker of renal function. | Humans and mice. | nih.gov |

Exploration of C-Glycosyl Amino Acids in Glycopeptide Mimicry and Drug Development

The inherent instability of natural N- and O-glycosidic bonds to enzymatic and chemical degradation limits the therapeutic potential of many peptide-based drugs. nih.govsciforum.net C-glycosyl amino acids, such as 2-(α-D-mannopyranosyl)-L-tryptophan, feature a robust carbon-carbon bond that is resistant to glycosidases and proteases, making them ideal building blocks for creating stable glycopeptide mimics. nih.govsciforum.net

Glycosylation is a well-established strategy to improve the pharmacokinetic properties of peptide drugs, including their stability, solubility, and ability to cross biological membranes like the blood-brain barrier. nih.gov By replacing natural glycosidic linkages with C-glycosidic ones, researchers can develop more durable and effective therapeutics. For instance, C-linked galactosylated dermorphin (B549996) analogues showed enhanced stability and more efficient penetration of the blood-brain barrier compared to their un-glycosylated counterparts. nih.gov

The advancement of synthetic organic chemistry has been crucial in this field. Methodologies for the diastereoselective synthesis of C-glycosyl amino acids have been developed, including novel visible-light-driven photoredox catalysis that allows for the efficient construction of these complex molecules. sciforum.netnih.govrsc.org These synthetic building blocks are often designed to be compatible with standard solid-phase peptide synthesis (SPPS), enabling the routine assembly of well-defined glycopeptide mimics for drug discovery. researchgate.net

| Property | Natural Glycopeptides (O-/N-linked) | C-Glycopeptide Mimics | Therapeutic Implication |

|---|---|---|---|

| Glycosidic Bond | C-O or C-N | C-C | Increased stability |

| Enzymatic Stability | Susceptible to glycosidases and proteases | Resistant to enzymatic degradation | Longer in vivo half-life |

| Chemical Stability | Can be labile under certain pH conditions | Highly stable | Improved shelf-life and formulation options |

| Pharmacokinetics | Variable | Can be tuned for improved stability and membrane permeability | Enhanced drug efficacy and delivery |

Probing Molecular Recognition and Interactions involving C-Glycosyl Amino Acids

The carbohydrate moieties of glycoproteins and glycopeptides often act as the primary determinants for molecular recognition, mediating interactions with receptors, lectins, and other proteins. sciforum.netnih.gov Understanding the specific interactions involving C-glycosyl amino acids is fundamental to designing glycomimetics and other biologically active molecules.

Both experimental and computational methods are employed to probe these interactions. High-resolution structural techniques like X-ray crystallography can reveal the precise binding modes of C-glycosylated ligands with their protein targets. nih.gov Computationally, methods such as molecular dynamics (MD) simulations and quantum chemistry calculations are used to model the behavior of these molecules in solution. acs.org These simulations can elucidate the role of non-bonding interactions, such as hydrogen bonds and van der Waals forces, in the self-assembly of C-glycosyl amino acid-based materials or their binding to a receptor. acs.org

This "lock-and-key" approach to molecular recognition is being expanded by the development of activity-based sensing, where selectivity is achieved through reaction-based methods rather than simple binding events. rsc.org A deep understanding of the forces driving these molecular interactions is critical for advancing the design of C-glycosyl amino acid-containing structures for applications ranging from targeted drug delivery and tissue engineering to the development of novel biomaterials. acs.orgrsc.org

| Methodology | Type | Information Gained | Application |

|---|---|---|---|

| X-ray Crystallography | Experimental | High-resolution 3D structure of ligand-receptor complexes. | Defining precise binding interactions. |

| Nuclear Magnetic Resonance (NMR) | Experimental | Information on molecular structure, dynamics, and binding in solution. | Validating binding and determining affinities. |

| Molecular Dynamics (MD) Simulations | Computational | Dynamic behavior, conformational changes, and interaction energies over time. | Modeling self-assembly and receptor binding pathways. acs.org |

| Quantum Chemistry Calculations | Computational | Detailed electronic structure and nature of chemical bonds/interactions. | Analyzing hydrogen bonding and other non-covalent forces. acs.org |

Q & A

Basic Research Questions

Q. What are the primary natural sources of 2-(α-D-Mannopyranosyl)-L-tryptophan, and how is it structurally characterized?

- Methodological Answer : The compound has been isolated from marine ascidians, including Leptoclinides dubius and Pharyngodictyon cauliflos, using chromatographic techniques (e.g., HPLC) coupled with nuclear magnetic resonance (NMR) for structural elucidation. Its C-glycosidic bond configuration was confirmed via 2D NMR and mass spectrometry .

Q. What analytical methods are validated for quantifying 2-(α-D-Mannopyranosyl)-L-tryptophan in biological samples?

- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is the gold standard, with validation parameters including linearity (R² ≥ 0.98), precision (CV < 10%), and recovery rates (>85%). Serum levels correlate with renal function (R² = 0.17 vs. creatinine in metabolomic studies), requiring calibration against isotopically labeled internal standards .

Q. How does 2-(α-D-Mannopyranosyl)-L-tryptophan function as a biomarker in renal studies?

- Methodological Answer : It serves as a superior biomarker for glomerular filtration rate (GFR) compared to serum creatinine, as it is independent of muscle mass. Studies use age-stratified cohorts and multivariate regression to adjust for confounders like comorbidities .

Q. What experimental designs are effective for optimizing biosynthesis of tryptophan derivatives?

- Methodological Answer : Plackett-Burman and central composite designs (CCD) are used to screen significant variables (e.g., substrate concentration, pH). ANOVA analysis (p < 0.05) and response surface methodology (R² = 0.93) validate model accuracy .

Advanced Research Questions

Q. How can metabolic control analysis (MCA) identify rate-limiting steps in the biosynthesis of 2-(α-D-Mannopyranosyl)-L-tryptophan?

- Methodological Answer : MCA identifies flux control coefficients (e.g., serA and serB in L-serine biosynthesis) using gene knockout/overexpression strains. Competing pathways (e.g., glycerol degradation) are minimized via CRISPRi to enhance chorismate flux .

Q. What strategies improve thermostability and soluble expression of enzymes involved in tryptophan glycosylation?

- Methodological Answer : Semi-rational enzyme engineering combines computational tools (e.g., FoldX, Rosetta) with site-saturation mutagenesis. Thermostable variants are screened via differential scanning fluorimetry (DSF), achieving ΔTm > 5°C .

Q. How do statistical models resolve contradictions in variable interactions during tryptophan derivative synthesis?

- Methodological Answer : Contradictions in variable significance (e.g., non-linear L-tryptophan interactions in Table S6) are resolved via backward elimination regression. Interaction terms (e.g., L-tryptophan*Roots extract, p = 0.040) are validated using partial least squares (PLS) .

Q. What chromatographic techniques achieve high-purity separation of 2-(α-D-Mannopyranosyl)-L-tryptophan from complex mixtures?

- Methodological Answer : Four-column simulated moving bed (SMB) chromatography separates it from aromatic amino acids (e.g., L-phenylalanine). A general rate model optimizes flow rates, with mass transfer coefficients validated via breakthrough curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.